molecular formula C21H24N4O3 B12158447 N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12158447
M. Wt: 380.4 g/mol
InChI Key: KIPNHBXHBMXWSZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a dihydropyridine ring, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives.

    Synthesis of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly used, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling Reactions: The benzimidazole and dihydropyridine intermediates are coupled using appropriate reagents and conditions, such as using a base like lutidine in dichloromethane.

    Incorporation of the Tetrahydrofuran Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzimidazole and dihydropyridine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated benzimidazole and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-13-10-14(2)25(12-15-6-5-9-28-15)21(27)19(13)20(26)22-11-18-23-16-7-3-4-8-17(16)24-18/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

KIPNHBXHBMXWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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